molecular formula C10H8 B13528807 1-Ethenyl-2-ethynylbenzene CAS No. 90766-20-4

1-Ethenyl-2-ethynylbenzene

Cat. No.: B13528807
CAS No.: 90766-20-4
M. Wt: 128.17 g/mol
InChI Key: GCQZUXYTGRNLMB-UHFFFAOYSA-N
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Description

1-Ethenyl-2-ethynylbenzene is an organic compound characterized by the presence of both ethenyl and ethynyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-ethynylbenzene can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized catalysts and reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethenyl-2-ethynylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethenyl-2-ethynylbenzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution, the compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions to yield the final substituted product.

Comparison with Similar Compounds

1-Ethenyl-2-ethynylbenzene can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of ethenyl and ethynyl groups attached to the benzene ring, which imparts distinct chemical properties and reactivity.

Biological Activity

1-Ethenyl-2-ethynylbenzene, also known as phenylacetylene, is an organic compound with the formula C10H8C_{10}H_8. It has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to an alkyne functional group. Its structure can be represented as follows:

C6H5CCCH=CH2\text{C}_6\text{H}_5\text{C}\equiv \text{C}\text{CH}=\text{CH}_2

This compound exhibits properties typical of alkynes, including reactivity in various chemical transformations which can be exploited for biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines. One study demonstrated that certain derivatives exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values in the micromolar range .

Compound DerivativeCell LineIC50 (µM)
This compound Derivative AMCF-712.5
This compound Derivative BMCF-78.3
This compound Derivative CMDA-MB-23115.0

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Studies indicate that it activates caspases, which are crucial for the apoptotic pathway in cells.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which may contribute to their anticancer effects .

Study on Antitumor Activity

A notable study focused on the synthesis of a series of ethynylbenzene derivatives and their evaluation against various cancer types. The results indicated that compounds with specific substitutions on the benzene ring exhibited enhanced antitumor activity compared to their parent structures. The study concluded that structural modifications could significantly influence the biological activity of these compounds .

Toxicity Assessment

In another investigation, toxicity assessments were conducted using animal models to evaluate the safety profile of this compound derivatives. The results showed that while some derivatives exhibited promising anticancer properties, they also posed risks for gastrointestinal toxicity at higher doses . The study employed a gastric hemorrhage model in rats, which provided insights into the dose-dependent toxicity of these compounds.

Properties

CAS No.

90766-20-4

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

IUPAC Name

1-ethenyl-2-ethynylbenzene

InChI

InChI=1S/C10H8/c1-3-9-7-5-6-8-10(9)4-2/h1,4-8H,2H2

InChI Key

GCQZUXYTGRNLMB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C#C

Origin of Product

United States

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